REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=O)=[CH:2]1.[CH3:12][NH2:13].[BH4-].[Na+]>CO>[CH3:12][NH:13][CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:2.3|
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Name
|
|
Quantity
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5.4 g
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Type
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reactant
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Smiles
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N1C=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
51.3 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at RT overnight
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
was concentrated to a light yellow oil
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Type
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DISSOLUTION
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Details
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This oil was dissolved in EtOH (40 mL)
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Type
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CONCENTRATION
|
Details
|
After 16 hrs the reaction was concentrated to a slurry
|
Duration
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16 h
|
Type
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DISSOLUTION
|
Details
|
dissolved in 10% Na2CO3(100 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Drying in high vacuum
|
Type
|
WAIT
|
Details
|
left the title compound (5.2 g, 94%) as a faintly yellow oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CNCC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |